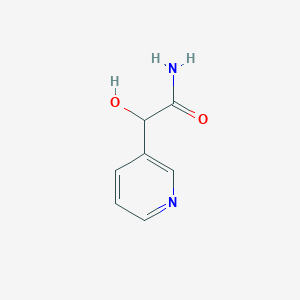

2-Hydroxy-2-(pyridin-3-yl)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-hydroxy-2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h1-4,6,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOJIGVNNBROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2 Pyridin 3 Yl Acetamide and Its Analogues

Precursor Synthesis Strategies

The creation of 2-hydroxy-2-(pyridin-3-yl)acetamide often begins with the synthesis of crucial precursors. These intermediates provide the necessary molecular framework for subsequent reactions.

Synthesis of Isonitrosoacetanilide Derivatives

Isonitrosoacetanilide derivatives, also known as 2-(hydroxyimino)-N-phenylacetamides, are important precursors in various synthetic pathways. A notable method for their synthesis involves a two-step process. researchgate.net This process begins with the acylation of an aniline (B41778) derivative using 2,2-diacetoxyacetyl chloride. researchgate.net The resulting intermediate is then reacted with hydroxylamine (B1172632) hydrochloride to yield the isonitrosoacetanilide. researchgate.net This method has proven effective for a range of aniline derivatives, including those with low water solubility or electron-rich ortho-substituents, which are often challenging to react under traditional conditions. researchgate.net

Another established method for preparing isonitrosoacetanilides is the Sandmeyer isatin (B1672199) synthesis. This reaction involves the condensation of chloral (B1216628) hydrate, hydroxylamine, and an aniline derivative. dergipark.org.tr The resulting isonitrosoacetanilide can then be cyclized in the presence of concentrated sulfuric acid to form isatin. The procedure has been refined over the years, for instance, by using hydroxylamine hydrochloride directly instead of a crude hydroxylamine sulfate (B86663) solution and employing sodium sulfate to facilitate the precipitation of the isonitroso compound. orgsyn.org

| Reactants | Product | Key Features |

| Aniline derivatives, 2,2-diacetoxyacetyl chloride, hydroxylamine hydrochloride | Isonitrosoacetanilide derivatives | Two-step process, effective for various anilines. researchgate.net |

| Aniline, chloral hydrate, hydroxylamine hydrochloride, sodium sulfate | Isonitrosoacetanilide | Part of the Sandmeyer isatin synthesis, product precipitates. dergipark.org.trorgsyn.org |

| p-Toluidine, chloral hydrate, hydroxylamine hydrochloride | Isonitrosoaceto-p-toluidine | High yield (83-86%). orgsyn.org |

Preparation of Acetamides via Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing acetamides by combining three or more reactants in a single step. core.ac.uk This strategy is valued for its time and resource efficiency. core.ac.uk A common MCR for producing β-acetamido ketones involves the reaction of an aldehyde, a ketone, and acetonitrile (B52724) in the presence of a catalyst like boron trifluoride etherate (BF3-Et2O). core.ac.uk The yields for these reactions are often high, typically ranging from 85% to 96%. core.ac.uk

Another variation of the MCR for β-acetamido ketones utilizes an aromatic aldehyde, an enolizable ketone, and acetonitrile with a stoichiometric amount of acetyl chloride. globaljournals.org This method can be performed in various "green" solvents such as water, methanol, or ethanol, under mild, ambient temperature conditions. globaljournals.org

The synthesis of acetamide (B32628) itself can be achieved through several routes, including the dehydration of ammonium (B1175870) acetate (B1210297) or the reaction of urea (B33335) with acetic acid. youtube.comchemicalbook.com The latter involves heating a mixture of urea and glacial acetic acid, leading to the formation of acetamide and carbamic acid, which subsequently decomposes. youtube.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

| Aldehyde | Ketone | Acetonitrile | BF3-Et2O | β-Acetamido ketone core.ac.uk |

| Aromatic aldehyde | Enolizable ketone | Acetonitrile | Acetyl chloride | β-Acetamido ketone globaljournals.org |

| Urea | Acetic acid | Heat | Acetamide youtube.com |

Key Reaction Pathways for Compound Formation

Several key reaction pathways are employed to construct the final this compound structure and its analogs. These methods include cycloadditions, modifications of classical reactions, and condensation-recyclization processes.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is a powerful reaction for forming five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile, such as an alkene or alkyne. wikipedia.org While direct synthesis of this compound via this method is not extensively documented in the provided results, the principles of 1,3-dipolar cycloaddition are relevant to the synthesis of related heterocyclic structures.

For instance, the reaction between an azomethine ylide (a type of 1,3-dipole) and an alkene can produce a pyrrolidine (B122466) ring. nih.gov This strategy has been applied to the synthesis of complex molecules like spirotryprostatin A. nih.gov The generation of azomethine ylides from the reaction of aldehydes and α-amino acids is a key step in these syntheses. nih.gov

The reactivity in 1,3-dipolar cycloadditions can be enhanced by using strained alkynes. For example, the strain-promoted azide-alkyne cycloaddition (SPAAC) has become a prominent tool in chemical biology. nih.gov

Modified Strecker Reactions for Related Nitrile Analogues

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. masterorganicchemistry.com The reaction proceeds through the formation of an α-amino nitrile intermediate from an aldehyde, ammonia (B1221849), and a cyanide source. wikipedia.org This intermediate is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

Modifications of the Strecker reaction can be used to synthesize N-acylated α-aminonitriles, which are precursors to compounds like this compound. nih.gov A significant variation involves using amides or carbamates in place of amines as one of the three main components. nih.gov This three-component condensation of an aldehyde, an amide, and a cyanide source yields an N-acylated α-aminonitrile. nih.gov The reaction conditions for this modified Strecker approach are generally mild and tolerant of a wide range of functional groups. nih.gov

| Aldehyde/Ketone | Amine/Amide Source | Cyanide Source | Product |

| Aldehyde | Ammonia | Hydrogen Cyanide | α-Amino nitrile wikipedia.org |

| Aldehyde | Amide | Cyanide Source | N-Acylated α-aminonitrile nih.gov |

| 3-Methyl-2-butanone | Ammonia | Sodium Cyanide | α-Amino nitrile derivative wikipedia.org |

Condensation Reactions and Recyclization Processes

Condensation reactions are fundamental to the synthesis of pyridines and related heterocyclic structures. baranlab.org A general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives. baranlab.org For example, the Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. baranlab.org

The synthesis of substituted pyridines can also be achieved through the condensation of an enolisable ketone and a benzaldehyde (B42025) to form an enone. rsc.org This is followed by a Michael addition with a second enolisable ketone to produce a 1,5-diketone, which can then be cyclized with ammonium acetate in acetic acid to yield the pyridine. rsc.org

Recyclization processes, where one heterocyclic ring is converted into another, can also be employed. For instance, isoxazoles have been used in inverse-demand Diels-Alder reactions to construct pyridine rings, although this can be complicated by multiple fragmentation pathways. baranlab.org

Quaternization Reactions for Derivative Synthesis

The quaternization of the pyridine nitrogen in this compound and its analogues represents a key transformation for creating a diverse range of derivatives with potentially enhanced properties. This reaction, a type of SN2 reaction, involves the alkylation of the tertiary amine of the pyridine ring to form a quaternary ammonium salt. mdpi.com The process is influenced by the reaction medium, with polar aprotic solvents like acetonitrile being favored as they support the formation of solvate ions. mdpi.com

Research into the quaternization of pyridine-containing compounds has demonstrated the synthesis of various derivatives. For instance, studies on 4-pyrrolidino pyridine have shown that quaternization with different aromatic substituents can be achieved with reasonable yields (60-74%) through simple procedures. mdpi.com The reaction often proceeds in an inert atmosphere to prevent hydrolysis of the reactants, and the completion of the reaction is frequently marked by the precipitation of the microcrystalline quaternary ammonium salt. mdpi.com

In the context of this compound analogues, specifically bis-quaternary derivatives of 2-hydroxyimino-N-(pyridin-3-yl)acetamide (HNK series), have been synthesized and evaluated for their biological activity. researchgate.netresearchgate.net These syntheses highlight the utility of quaternization in modifying the parent molecule to produce compounds with specific functionalities. The quaternization of pyridine and its derivatives can also be performed using a two-stage protocol, as demonstrated in the synthesis of antibacterial quaternary ammonium pyridine resins, allowing for both surface-selective and bulk modification. nih.gov The quaternization of diethynylpyridine-based monomers and polymers has been shown to enhance π-electron delocalization along the polymer backbone, indicating that this modification can significantly alter the electronic properties of the resulting materials. rsc.org

The following table provides examples of quaternization reactions on pyridine-based compounds, illustrating the variety of substituents that can be introduced.

| Starting Material | Quaternizing Agent | Solvent | Product | Yield (%) | Reference |

| 4-Pyrrolidino Pyridine | 2-bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | 1-(2-(3-nitrophenyl)-2-oxoethyl)-4-pyrrolidin-1-ium-1-ylpyridine bromide | 60-74 | mdpi.com |

| 4-Pyrrolidino Pyridine | 2-bromo-1-(3,4-dihydro-2H-benzo[b] nih.govlookchem.comdioxepin-7-yl)ethan-1-one | Acetonitrile | 1-(2-(3,4-dihydro-2H-benzo[b] nih.govlookchem.comdioxepin-7-yl)-2-oxoethyl)-4-pyrrolidin-1-ium-1-ylpyridine bromide | 60-74 | mdpi.com |

| 4-Pyrrolidino Pyridine | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | Acetonitrile | 1-(2-(2,4-dimethoxyphenyl)-2-oxoethyl)-4-pyrrolidin-1-ium-1-ylpyridine bromide | 60-74 | mdpi.com |

| Poly(4-vinylpyridine) Resin | Hexyl-bearing brominated quaternary ammonium compound | - | Surface-quaternized resin (Py-6N) | - | nih.gov |

| Py-6N Resin | Iodomethane | - | Fully quaternized resin (Py-61-I) | - | nih.gov |

Catalytic Systems in Synthetic Transformations

Catalytic systems are fundamental to the efficient and selective synthesis of this compound and its analogues. These systems, encompassing both heterogeneous and homogeneous catalysts, enable transformations that would otherwise be difficult or inefficient.

Role of Heterogeneous Catalysts

Heterogeneous catalysts, particularly zeolites, play a significant role in the synthesis of pyridines and their derivatives. Zeolites are crystalline aluminosilicates with a porous structure that can be tailored for specific catalytic applications. mdpi.com Their acidic and textural properties are crucial in directing the outcome of reactions. mdpi.com

In the synthesis of pyridine bases from aldehydes and ammonia, various zeolites, including H-A, H-X, H-Y, H-mordenite, H-ZSM-5, and H-ZSM-11, have been investigated. mdpi.com H-ZSM-5 has demonstrated high efficacy, yielding up to 61% total pyridine with 42% selectivity for pyridine itself. mdpi.com The structural characteristics of the zeolite catalyst are directly linked to the selectivity of the reaction. mdpi.com For instance, Y-type zeolites have been used in the cyclization of various molecules and have been reported in the synthesis of pyridine bases from reactions involving formaldehyde, acetaldehyde, and ammonia. mdpi.com

The synthesis of pyridines from ethanol, formaldehyde, and ammonia has been studied using H-Beta, H-ZSM-12, and H-ZSM-5 zeolites. researchgate.net H-Beta zeolite showed the highest activity, with the main products being pyridine and picolines. researchgate.net The total acidity of the zeolites follows the order: H-Beta > H-ZSM-5 > H-ZSM-12. researchgate.net

The table below summarizes the performance of different zeolite catalysts in pyridine synthesis.

| Catalyst | Reactants | Total Pyridine Yield (%) | Pyridine Selectivity (%) | Reference |

| H-ZSM-5 | Formaldehyde, Acetaldehyde, Ammonia | 61 | 42 | mdpi.com |

| H-A | Formaldehyde, Acetaldehyde, Ammonia | - | - | mdpi.com |

| H-X | Formaldehyde, Acetaldehyde, Ammonia | - | - | mdpi.com |

| H-Y | Formaldehyde, Acetaldehyde, Ammonia | - | - | mdpi.com |

| H-mordenite | Formaldehyde, Acetaldehyde, Ammonia | - | - | mdpi.com |

| H-ZSM-11 | Formaldehyde, Acetaldehyde, Ammonia | - | - | mdpi.com |

| H-Beta | Ethanol, Formaldehyde, Ammonia | - | - | researchgate.net |

| H-ZSM-12 | Ethanol, Formaldehyde, Ammonia | - | - | researchgate.net |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions, particularly those employing palladium, are powerful tools for the synthesis of functionalized pyridines. lookchem.comnih.gov The Suzuki-Miyaura cross-coupling reaction, for example, is a versatile method for forming carbon-carbon bonds between organoboronic acids or esters and organic halides or triflates. nih.govyoutube.comlibretexts.org This reaction is tolerant of a wide range of functional groups and generally provides good yields. nih.gov

The synthesis of novel pyridine derivatives has been achieved through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh3)4. nih.gov These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov Similarly, N- and 4-substituted pyridones have been synthesized via palladium-catalyzed cross-coupling reactions of pyridone triflates with aryl boronic acids. lookchem.com

Palladium-catalyzed C-H functionalization is another important strategy for modifying pyridine rings. nih.govacs.org An efficient method for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes has been developed using a Pd(OAc)2 catalyst and a sterically hindered pyridine ligand. nih.govacs.org This approach offers complete regioselectivity. nih.govacs.org Furthermore, magnetic Pd-Fe nanoparticles have been developed as a sustainable catalyst for Suzuki-Miyaura couplings, allowing for easy separation and recyclability. rsc.org

The following table presents examples of metal-catalyzed coupling reactions for the synthesis of pyridine derivatives.

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-Aryl-2-methylpyridin-3-amines | Moderate to good | nih.gov |

| N-Alkyl 4-pyridone triflates | Aryl boronic acids | Pd2(dba)3 / o-tol3P | N-Alkyl-4-arylpyridones | - | lookchem.com |

| β-Aryl-substituted α,β-unsaturated oxime ethers | Alkenes | Pd(OAc)2 / Sterically hindered pyridine | Multi-substituted pyridines | - | nih.govacs.org |

| Aryl bromides and iodides | Arylboronic acids | Magnetic Pd-Fe nanoparticles | Biaryls | - | rsc.org |

Control of Selectivity in Synthesis

Achieving selectivity, both in terms of the position of functionalization (regioselectivity) and the spatial arrangement of atoms (stereoselectivity), is a critical aspect of modern organic synthesis.

Regioselective Synthesis Pathways

The regioselective functionalization of the pyridine ring is crucial for the synthesis of specific isomers of substituted pyridines, including precursors to this compound. The inherent electronic properties of the pyridine ring, being electron-deficient, often direct reactions to specific positions. rsc.org

Direct C-H arylation of pyridines can be controlled to achieve high regioselectivity. For instance, a palladium-carboxylate catalyzed protocol has been developed for the selective C-H arylation of pyridines at the 3- and 4-positions, complementing existing methods that favor the 2- and 6-positions. nih.gov The presence of an electron-withdrawing group at the 3-position can direct arylation to the C4-position. nih.gov

Another approach to control regioselectivity is the use of a blocking group. A maleate-derived blocking group has been used to achieve selective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov This method is operationally simple and scalable. nih.gov Furthermore, a tosyloxy substituent at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective bromine-magnesium exchange reaction at the 3-position. rsc.org

Rhodium(III)-catalyzed coupling of α,β-unsaturated O-pivaloyl oximes with activated alkenes also proceeds with high regioselectivity to afford substituted pyridines. nih.gov The synthesis of diversified pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes via a cascade 6-endo-dig cyclization reaction also exhibits excellent regioselectivity. nih.gov

Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure this compound requires stereoselective methods to control the configuration of the chiral center at the C-2 position.

Enzymatic catalysis offers a powerful tool for achieving high enantioselectivity. Chiral α-hydroxy amides have been prepared from α-oxo esters using a two-step enzymatic process. The first step involves a highly enantioselective reduction of the α-oxo ester using Saccharomyces cerevisiae (baker's yeast), followed by a non-enantiospecific lipase-catalyzed aminolysis of the resulting α-hydroxy ester. nih.gov This method has shown high conversions and enantioselectivities for various substrates. nih.gov

Asymmetric synthesis using chiral catalysts is another prominent strategy. Chiral pyridine-aminophosphine ligands have been synthesized and successfully applied in the iridium-catalyzed asymmetric hydrogenation of olefins and cyclic imines with excellent enantio- and diastereoselectivity. rsc.org Highly enantioselective catalytic transformations of β-substituted alkenyl pyridines to access a wide range of alkylated chiral pyridines have been achieved using a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid. researchgate.net Furthermore, chiral aryl iodide catalysts have been designed for the stereoselective oxidative dearomatization of phenols to synthesize enantioenriched para-quinols. rsc.org

The development of racemization-free coupling reagents is also crucial for the synthesis of chiral amides and peptides, ensuring that the stereochemical integrity of the starting materials is maintained throughout the reaction sequence. rsc.org

The following table highlights different stereoselective synthetic approaches.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Bioreduction | Saccharomyces cerevisiae | α-Oxo esters | Chiral α-hydroxy esters | >99% ee (for most substrates) | nih.gov |

| Asymmetric Hydrogenation | Ir / Chiral pyridine-aminophosphine ligand | Olefins, Cyclic imines | Chiral hydrogenated products | up to 99% ee, >20:1 dr | rsc.org |

| Asymmetric Alkylation | Cu / Chiral diphosphine ligand / Lewis acid | β-Substituted alkenyl pyridines | Chiral alkylated pyridines | - | researchgate.net |

| Oxidative Dearomatization | Chiral aryl iodide catalyst | Phenols | Enantioenriched para-quinols | - | rsc.org |

Computational and Quantum Chemical Investigations of 2 Hydroxy 2 Pyridin 3 Yl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-Hydroxy-2-(pyridin-3-yl)acetamide, multiple conformations may exist due to rotation around single bonds. A thorough conformational analysis is necessary to identify the global minimum energy conformer, which is the most likely to be populated at room temperature.

The geometry of this compound would be optimized using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. Due to the lack of specific published data for this molecule, the following table presents hypothetical, yet chemically reasonable, optimized geometric parameters based on studies of similar compounds like 2-hydroxy-N-m-tolyl-acetamide.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Length | ~1.36 Å |

| C-C (backbone) Bond Length | ~1.53 Å |

| C-O (hydroxyl) Bond Length | ~1.42 Å |

| O-C-C Angle | ~110° |

| N-C-C Angle | ~112° |

| Pyridine (B92270) C-C-N Angle | ~124° |

This table is illustrative and presents expected values for this compound based on general principles of computational chemistry and data from analogous compounds.

Electronic Structure Analysis (HOMO-LUMO Gap)

The electronic properties of a molecule are critical to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

The HOMO and LUMO energies for this compound can be calculated using DFT. The following table provides illustrative energy values based on a computational study of a related acetamide (B32628) derivative, N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.03 |

| LUMO Energy | -1.41 |

| HOMO-LUMO Gap (ΔE) | 3.62 |

This table presents data for an analogous compound, N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide, to illustrate the expected range of HOMO-LUMO energies. researchgate.net

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. The assignment of these vibrational modes to the peaks in a theoretical spectrum can aid in the interpretation of experimental spectra.

For this compound, key vibrational modes would include the N-H stretch of the amide, the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and various vibrations of the pyridine ring. The following table provides hypothetical vibrational frequencies and their assignments based on established characteristic infrared absorption frequencies for organic functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | ~3400-3500 |

| O-H Stretch (hydroxyl) | ~3300-3400 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C=O Stretch (amide) | ~1680-1700 |

| C=N Stretch (pyridine) | ~1580-1620 |

| C-N Stretch (amide) | ~1300-1400 |

This table is illustrative and presents expected vibrational frequencies for this compound based on well-established spectroscopic data for similar functional groups.

Reactivity Descriptors and Fukui Function Analysis

To gain a deeper understanding of the chemical reactivity of this compound, various reactivity descriptors can be calculated from the DFT results. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The Fukui function, f(r), is a local reactivity descriptor that indicates the propensity of a particular site in the molecule to undergo a nucleophilic or electrophilic attack. wikipedia.org The condensed Fukui function reduces this to a value for each atom in the molecule.

The sites for nucleophilic attack are identified by the f+(r) value, while sites for electrophilic attack are identified by the f-(r) value. This analysis can pinpoint the most reactive atoms in the molecule, providing valuable information for predicting its chemical behavior. Due to the lack of specific data, the following table presents a hypothetical condensed Fukui function analysis for this compound to illustrate the concept.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

|---|---|---|

| N (pyridine) | 0.15 | 0.05 |

| C (carbonyl) | 0.25 | 0.10 |

| O (carbonyl) | 0.10 | 0.20 |

| N (amide) | 0.08 | 0.18 |

| O (hydroxyl) | 0.05 | 0.12 |

This table presents hypothetical condensed Fukui function values to illustrate how reactive sites in this compound might be identified.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

Ligand-Protein Interaction Prediction

To investigate the potential biological activity of this compound, molecular docking simulations can be performed against a relevant protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. For this compound, the hydroxyl and amide groups are expected to be key hydrogen bond donors and acceptors. The pyridine ring can participate in π-π stacking or cation-π interactions.

The following table provides an illustrative example of the kind of data that would be obtained from a molecular docking study of this compound with a hypothetical protein kinase target, based on general principles and findings for similar compounds.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bond Interactions | Hydroxyl O-H with Asp145; Amide N-H with Glu91; Carbonyl C=O with Lys46 |

| Hydrophobic Interactions | Pyridine ring with Leu135, Val23 |

| Interacting Residues | Lys46, Glu91, Asp145, Leu135, Val23 |

This table is a hypothetical representation of a molecular docking result for this compound with a protein kinase to illustrate the types of interactions that could be predicted.

Binding Mode Analysis

A review of scientific literature and computational chemistry databases reveals a lack of specific studies on the binding mode analysis of this compound. While research exists on the binding interactions of structurally similar pyridine-containing acetamides, which often involve hydrogen bonding and interactions with specific amino acid residues like HIS163, explicit analysis detailing the binding energy, dissociation constants, and specific interactions for this compound with biological targets is not publicly available. Therefore, a detailed binding mode analysis for this specific compound cannot be provided at this time.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulation studies published in the scientific literature for this compound. MD simulations are crucial for understanding the dynamic behavior of a molecule and its complexes, providing insights into conformational changes, stability, and interaction dynamics over time. Although MD simulations have been performed on other novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives to assess their stability and interactions with protein targets, similar computational analyses for this compound have not been reported.

Topological Analysis of Electron Density

The topological analysis of electron density, a cornerstone of the Quantum Theory of Atoms in Molecules (QTAIM), provides profound insights into chemical bonding and molecular structure. This analysis focuses on critical points in the electron density to define atomic basins and the nature of interatomic interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Specific QTAIM analyses for this compound are not available in the current body of scientific literature. Such an analysis would involve locating the bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs) to characterize the chemical bonds within the molecule. The properties of the electron density at these points, such as its value (ρ), its Laplacian (∇²ρ), and the ellipticity (ε), would reveal the nature of the covalent and non-covalent interactions, including the strength and type of hydrogen bonds. Without dedicated computational studies on this molecule, a QTAIM-based description of its electronic structure remains unavailable.

Electronic Property Mapping

The mapping of electronic properties provides a detailed understanding of the charge distribution and reactivity of a molecule.

Natural Bond Orbital (NBO) Analysis

There are no specific Natural Bond Orbital (NBO) analysis studies for this compound in the scientific literature. NBO analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized, Lewis-like picture of the electronic structure and allows for the quantitative evaluation of donor-acceptor interactions through second-order perturbation theory, which calculates the stabilization energy E(2) associated with these interactions. While NBO analysis has been applied to other heterocyclic compounds to understand their electronic and reactive properties, such data is absent for this compound.

Molecular Electrostatic Potential (MESP) Analysis

A Molecular Electrostatic Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

Typically, an MESP map would reveal the following for a molecule like this compound:

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites prone to electrophilic attack. For this compound, such regions would be expected around the oxygen atoms of the hydroxyl and acetamide groups, as well as the nitrogen atom of the pyridine ring.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The hydrogen atoms, particularly the one in the hydroxyl group and those attached to the amide nitrogen, would likely show positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of neutral or near-neutral charge.

An MESP analysis is fundamental in predicting intermolecular interactions, such as hydrogen bonding, and understanding the reactive behavior of the molecule in various chemical environments. Without specific calculations, any detailed mapping or quantitative data on the electrostatic potential of this compound remains speculative.

Solvent Effect Modeling

The study of solvent effects is critical as most chemical and biological processes occur in solution. Solvent effect modeling computationally simulates how a solvent influences the properties of a solute molecule. Common models include:

Implicit Solvation Models (e.g., Polarizable Continuum Model - PCM): This approach treats the solvent as a continuous medium with a defined dielectric constant. It is useful for calculating how the solvent affects the electronic structure, geometry, and spectroscopic properties of the solute.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more intensive.

For this compound, modeling would typically investigate how solvents of varying polarities (e.g., water, ethanol, chloroform) affect its conformational stability, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is vital for predicting its solubility, reactivity, and behavior in different experimental conditions. No such specific studies were identified.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials have applications in technologies like optical switching, frequency conversion, and telecommunications. Computational chemistry plays a key role in predicting the NLO properties of new molecules. The key parameters calculated include:

First-order Hyperpolarizability (β): This is a measure of a molecule's ability to exhibit second-order NLO effects. A high β value is a primary indicator of a potentially useful NLO material.

Higher-order Hyperpolarizabilities (γ, etc.): These relate to third-order and higher NLO phenomena.

The prediction of NLO properties for this compound would involve quantum chemical calculations, often using Density Functional Theory (DFT) methods. The calculations would provide values for the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculated values are often compared to a reference NLO material, such as urea (B33335), to gauge their potential. The lack of published studies means that no data tables or comparative analysis of the NLO properties for this specific compound can be presented.

Mechanistic Studies of 2 Hydroxy 2 Pyridin 3 Yl Acetamide and Its Analogues in Biological Systems

Enzyme Inhibition Kinetics and Mechanism of Action

The unique arrangement of a hydroxyl group and an acetamide (B32628) moiety attached to a pyridine (B92270) ring in 2-Hydroxy-2-(pyridin-3-yl)acetamide suggests its potential to interact with the active sites of various enzymes. The following sections explore the kinetics and mechanisms of inhibition for this compound and its analogues against α-glucosidase, acetylcholinesterase, and tyrosinase.

α-Glucosidase Inhibition Kinetics

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct kinetic studies on this compound are not extensively documented, research on structurally similar pyridine-3-yl acetamide derivatives offers a model for its potential inhibitory activity.

A study on a series of novel 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives revealed that these compounds exhibit moderate to excellent in vitro α-glucosidase inhibitory activity. The most potent compound in the series demonstrated a competitive mode of inhibition. This suggests that the pyridine-3-yl acetamide scaffold can effectively bind to the active site of α-glucosidase, likely competing with the natural substrate. The interaction is thought to be stabilized by hydrogen bonds and other non-covalent interactions within the enzyme's active site.

Molecular docking studies of these analogues have indicated that the pyridine moiety and the acetamide group play crucial roles in orienting the molecule within the active site, allowing for key interactions with amino acid residues. The binding energy of these analogues was found to be more favorable than that of the standard drug, acarbose (B1664774), suggesting a strong and stable interaction with the enzyme.

Table 1: α-Glucosidase Inhibitory Activity of 2-oxo-N-(pyridin-3-yl)acetamide Analogues

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Analogue 5e | 111 ± 12 | Competitive |

| Analogue 7e | 193.6 | Not specified |

| Analogue 7g | 222.0 | Not specified |

| Acarbose (Standard) | 750 ± 9 | Competitive |

Data is illustrative and based on studies of structural analogues.

Acetylcholinesterase (AChE) Reactivation Kinetics

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Irreversible inhibition of AChE by organophosphorus compounds, such as nerve agents and pesticides, leads to a cholinergic crisis. The standard treatment for such poisoning involves the use of an AChE reactivator, typically an oxime.

Derivatives of this compound, specifically bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide, have been investigated for their potential as AChE reactivators. The mechanism of reactivation involves the nucleophilic attack of the oxime group on the phosphorus atom of the organophosphate-AChE adduct. This leads to the cleavage of the bond between the organophosphate and the enzyme's active site serine residue, thereby restoring the catalytic activity of AChE.

The reactivation process is a two-step mechanism:

Formation of a pentacoordinate transition state through the approximation of the reactivator to the phosphorus atom of the inhibited enzyme.

Release of the organophosphate-reactivator conjugate, which regenerates the free, active enzyme.

The kinetics of this reactivation are crucial for the efficacy of the antidote. While specific kinetic constants for this compound itself are not available, studies on its oxime derivatives indicate their potential to serve as effective reactivators. The efficiency of these reactivators is dependent on their affinity for the inhibited enzyme and the rate of the subsequent dephosphorylation step.

Table 2: General Kinetic Parameters for AChE Reactivators

| Parameter | Description |

|---|---|

| kr | Pseudo-first-order reactivation rate constant |

| KD | Dissociation constant for the reactivator-inhibited enzyme complex |

| kr2 | Second-order reactivation rate constant (kr / KD) |

These are general parameters used to evaluate AChE reactivators; specific values for this compound are not available.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis and enzymatic browning in fruits and vegetables. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and food industries. nih.gov The mechanisms of tyrosinase inhibition are varied and can include competitive, uncompetitive, mixed-type, and irreversible inhibition. nih.gov

Many potent tyrosinase inhibitors function by chelating the copper ions in the enzyme's active site. nih.gov The structure of this compound, with its hydroxyl and amide groups, suggests a potential for copper chelation. The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and amide groups could coordinate with the copper ions, thereby inhibiting the enzyme's catalytic activity.

The inhibition of tyrosinase can occur through two main catalytic functions of the enzyme:

Monophenolase activity: The hydroxylation of monophenols (like L-tyrosine) to o-diphenols.

Diphenolase activity: The oxidation of o-diphenols to o-quinones.

A competitive inhibitor would bind to the free enzyme and prevent the substrate from binding. An uncompetitive inhibitor would bind to the enzyme-substrate complex. A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. While no specific studies have evaluated this compound as a tyrosinase inhibitor, its structural features suggest that if it were to inhibit the enzyme, it would likely do so through a mechanism involving interaction with the dicopper center.

Receptor Binding and Modulation Mechanisms

The ability of small molecules to bind to and modulate the function of receptors is a cornerstone of pharmacology. The following sections discuss the potential interaction of this compound with muscarinic acetylcholine receptors and the insulin-like growth factor 1 receptor, based on the general principles of ligand-receptor interactions.

Muscarinic Acetylcholine Receptor (mAChR) Interaction Mechanisms

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions in the central and peripheral nervous systems. 7tmantibodies.comnih.gov There are five subtypes of mAChRs (M1-M5), which are divided into two main groups based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. 7tmantibodies.com

The binding of a ligand to a mAChR can either activate (agonist) or block (antagonist) the receptor's signaling cascade. The orthosteric binding site, where the endogenous ligand acetylcholine binds, is highly conserved across the five subtypes. 7tmantibodies.com Small molecules like this compound could potentially interact with this site. The pyridine ring could engage in cation-π interactions, and the hydroxyl and amide groups could form hydrogen bonds with amino acid residues in the binding pocket.

Furthermore, many GPCRs, including mAChRs, possess allosteric binding sites that are topographically distinct from the orthosteric site. 7tmantibodies.com Ligands that bind to these sites can modulate the receptor's response to the endogenous agonist. There is currently no direct evidence of this compound binding to any mAChR subtype. However, its chemical structure presents the possibility of interaction, which would need to be confirmed through experimental binding assays.

Table 3: General Characteristics of Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | G Protein Coupling | General Function |

|---|---|---|

| M1 | Gq/11 | CNS excitation, memory |

| M2 | Gi/o | Cardiac inhibition, neural inhibition |

| M3 | Gq/11 | Smooth muscle contraction, glandular secretion |

| M4 | Gi/o | CNS inhibition |

| M5 | Gq/11 | Dopamine release |

This table provides a general overview; specific interactions with this compound have not been reported.

Interaction with Insulin-like Growth Factor 1 Receptor (IGF-1R)

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. researchgate.netwhiterose.ac.uk The binding of its ligand, IGF-1, leads to receptor autophosphorylation and the activation of downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways. researchgate.net

There is no published research that specifically investigates the interaction of this compound with the IGF-1R. The development of small molecule inhibitors of IGF-1R is an active area of cancer research. These inhibitors typically target the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent signal transduction.

For this compound to interact with IGF-1R, it would likely need to possess structural features that allow it to bind with high affinity to either the extracellular ligand-binding domain or the intracellular kinase domain. Without experimental data, any potential interaction remains speculative. Further screening and binding studies would be necessary to determine if this compound has any effect on IGF-1R signaling.

Cellular and Molecular Target Identification

The therapeutic and biological activities of this compound and its structurally related analogues are underpinned by their interactions with specific cellular and molecular targets. Research has focused on identifying these targets to elucidate their mechanisms of action across various biological systems, from anti-viral and anti-cancer to neuroprotective contexts.

The core structure of this compound, featuring hydroxyl and amide groups, facilitates interactions with biological macromolecules. Its mechanism often involves forming stable complexes with enzymes and receptors through hydrogen bonding and coordinating with metal ions, leading to the modulation of their function. A significant area of investigation has been its role as a potential antidote against nerve agents like sarin (B92409), where its derivatives are designed to reactivate inhibited acetylcholinesterase (AChE). Studies have demonstrated that certain bis-quaternary derivatives can effectively reactivate AChE, offering significant protection against sarin poisoning in preclinical models. Furthermore, pyridine-based compounds, including variants of this compound, have demonstrated significant cytotoxicity against glioblastoma cell lines, indicating their potential utility in cancer treatment. nih.gov

Table 1: Identified Targets and Activities of this compound

| Compound/Derivative Class | Cellular/Molecular Target | Biological Context | Key Research Findings |

|---|---|---|---|

| This compound | General enzymes and receptors | Biochemical pathways | Forms stable complexes via hydrogen bonding and metal ion coordination, altering target function. |

| Bis-quaternary derivatives | Acetylcholinesterase (AChE) | Nerve Agent Poisoning (Sarin) | Significantly reactivates sarin-inhibited AChE, providing substantial protection. |

| Pyridine variants | Glioblastoma Cells | Cancer | Certain derivatives exhibit effective inhibition of tumor cell viability with low micromolar IC50 values. nih.gov |

The versatility of the pyridinyl-acetamide scaffold has led to the development of numerous analogues with diverse and specific molecular targets. By modifying the core structure, researchers have successfully engineered compounds that inhibit key enzymes involved in viral replication, cancer progression, and cellular response to hypoxia.

Analogues where the hydroxyl group is replaced by a pyridin-3-yloxy linkage have been identified as inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Molecular docking studies have helped to understand the binding modes of these non-nucleoside reverse transcriptase inhibitors within the enzyme's binding pocket. nih.gov Another class of analogues, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamides, function as potent inhibitors of HIF prolyl 4-hydroxylases (PHDs), particularly PHD2. nih.gov By inhibiting these enzymes, the compounds stabilize the hypoxia-inducible factor (HIF), a key regulator of cellular response to low oxygen.

Further modifications have yielded compounds with other specific targets. For instance, 2-isoxazol-3-yl-acetamide analogues have been discovered as inhibitors of heat shock protein 90 (HSP90), which is a crucial chaperone protein for the folding and stability of many client proteins, including some involved in HIV replication. nih.gov In the context of cancer, N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines and slight inhibitory effects on VEGFR2. mdpi.com Additionally, chlorofluoroacetamide-based derivatives have been synthesized as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. biorxiv.org

Table 2: Cellular and Molecular Targets of this compound Analogues

| Analogue Class | Molecular Target | Biological Context | Key Research Findings |

|---|---|---|---|

| 2-(Pyridin-3-yloxy)acetamide (B2556959) derivatives | HIV-1 Reverse Transcriptase (RT) | Anti-HIV | Compound Ij showed the most activity with an EC50 value of 8.18 μM against wild-type HIV-1. nih.gov |

| 2-[2-(3-Hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogues | HIF prolyl 4-hydroxylases (PHD2) | Hypoxia Response | Novel scaffolds identified as potent PHD2 inhibitors. nih.gov |

| 2-Isoxazol-3-yl-acetamide analogues | Heat Shock Protein 90 (HSP90) | Anti-HIV | Inhibition of HSP90 attenuates HIV-1 LTR driven gene expression. nih.gov |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives | VEGFR2 (slight inhibition), Cancer Cell Lines (MDA-MB-231) | Anti-Cancer | Compound 5l was a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 μM. mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Bacterial components | Antibacterial | Showed strong activity against Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov |

| Chlorofluoroacetamide-based derivatives | SARS-CoV-2 3C-like protease (3CLpro) | Anti-Viral (COVID-19) | Act as covalent inhibitors of a key viral protease. biorxiv.org |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | Insulin-like growth factor-1 receptor (IGF-1R) | Cancer (Computational) | Molecular docking simulations suggest potential binding and inhibition. nih.gov |

Structure Activity Relationship Sar Studies of 2 Hydroxy 2 Pyridin 3 Yl Acetamide Derivatives

Impact of Structural Modifications on Enzyme Modulatory Activity

The core structure of 2-Hydroxy-2-(pyridin-3-yl)acetamide offers multiple sites for chemical modification, each providing an opportunity to fine-tune the compound's interaction with specific biological targets. These modifications can range from simple substituent additions to more complex alterations of the heterocyclic rings and the acetamide (B32628) side chain.

Substituent Effects on α-Glucosidase Inhibition

Derivatives of the closely related 2-oxo-N-(pyridin-3-yl)acetamide have been investigated for their potential as α-glucosidase inhibitors, a key target in the management of type 2 diabetes. A study on a series of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives revealed that the nature and position of substituents on the phenyl ring significantly influence their inhibitory activity. researchgate.net

All synthesized compounds in this particular study demonstrated moderate to excellent in vitro α-glucosidase inhibitory activity, with IC50 values ranging from 111 to 673 µM, which is notably better than the standard drug acarbose (B1664774) (IC50 = 750 ± 9 µM). researchgate.net The most potent compound in the series was found to be a competitive inhibitor of the enzyme. researchgate.net Molecular docking studies suggested that these compounds bind more readily to the enzyme than acarbose, as indicated by their lower free binding energies. researchgate.net Specifically, electron-withdrawing groups on the phenyl ring were found to be favorable for activity. researchgate.net

While this study was on 2-oxo derivatives, the findings provide valuable insights into the SAR of compounds containing the N-(pyridin-3-yl)acetamide moiety. The electronic properties of substituents on the aromatic rings appear to play a crucial role in the interaction with the active site of α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 5a | H | - |

| 5b | 2-Cl | - |

| 5c | 3-Cl | - |

| 5d | 4-Cl | - |

| 5e | 2,4-diCl | 111 ± 12 |

| 5f | 2,5-diCl | - |

| 5g | 2,6-diCl | - |

| 5h | 3,4-diCl | - |

| 5i | 3,5-diCl | - |

| Acarbose (Standard) | - | 750 ± 9 |

Data extracted from Tafesse et al., 2019. researchgate.net Note: Specific IC50 values for all compounds were not provided in the abstract.

Correlation of Structure with AChE Reactivation Efficacy

A significant area of investigation for this compound derivatives has been their use as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. A series of bis-quaternary pyridinium (B92312) derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide have been synthesized and evaluated for their in vitro reactivation efficacy against sarin- and VX-inhibited human AChE. nih.gov

These compounds, which feature an amide group conjugated to an oxime moiety, have shown promising results, with some derivatives exhibiting better reactivation efficacy than the standard reactivators, pralidoxime (B1201516) (2-PAM) and obidoxime. nih.gov The pKa values of these synthesized compounds were found to be similar to those of established 2- and 4-pyridinium oxime reactivators. nih.gov

In vivo studies in mice have further substantiated these findings. One derivative, HNK-102, when administered with atropine, demonstrated a threefold higher protection index against sarin (B92409) poisoning compared to 2-PAM. nih.gov This compound also significantly reactivated sarin-inhibited AChE. nih.gov Another study highlighted that HNK-102 provided approximately twice the protection index of 2-PAM against DDVP (dichlorvos) toxicity. researchgate.net The structure of the linker connecting the two quaternary pyridinium rings and the position of the quaternization on the pyridine (B92270) ring are critical determinants of reactivation potency.

Table 2: In Vivo Protective Efficacy of HNK Series Oximes against Sarin Poisoning

| Compound | Protection Index (PI) vs. Sarin |

| HNK-102 + Atropine | ~3 times higher than 2-PAM |

| 2-PAM + Atropine | Standard |

Data based on findings from Kumar et al., 2014. nih.gov

Influence of Substituents on Histone Deacetylase (HDAC) Inhibition

While direct studies on this compound derivatives as histone deacetylase (HDAC) inhibitors are limited, research on related pyridine-containing structures provides valuable SAR insights. For instance, novel pyridine-based hydroxamates and 2'-aminoanilides have been developed as potent HDAC inhibitors. nih.gov

In one study, starting from a known HDAC inhibitor, four aza-analogues incorporating a pyridine nucleus were synthesized. The position of the nitrogen atom within the pyridine ring was found to be critical for activity. nih.gov Further development led to nicotinic hydroxamates with sub-nanomolar potency and significant selectivity for certain HDAC isoforms. nih.gov The corresponding 2'-aminoanilides were identified as class I-selective HDAC inhibitors, with the nicotinic anilide being the most effective against HDAC3. nih.gov These findings underscore the importance of the pyridine ring as a scaffold element and the profound impact of substituent placement on both potency and selectivity. The 2-aminobenzamide (B116534) moiety, in particular, has been shown to confer class I HDAC selectivity. nih.gov

Stereochemical Influence on Biological Potency

The stereochemistry of a molecule can have a profound impact on its biological activity, as enzymes and receptors are chiral environments. For this compound, the carbon atom bearing the hydroxyl group is a chiral center, meaning the compound can exist as two enantiomers. Although specific studies on the differential activity of the enantiomers of this compound are not widely available, research on other chiral molecules provides a strong rationale for the importance of stereochemistry.

For example, in the development of perhydroquinoxaline-based κ receptor agonists, the stereoselective synthesis was crucial for achieving the desired biological activity. The specific spatial arrangement of the pharmacophoric elements was essential for effective binding to the receptor. mdpi.com It is highly probable that the two enantiomers of this compound and its derivatives would exhibit different potencies and/or selectivities for their target enzymes. The synthesis and biological evaluation of individual enantiomers are therefore critical steps in the optimization of these compounds as therapeutic agents.

Scaffold Modifications for Enhanced Biological Specificity

To improve the potency and selectivity of a lead compound, medicinal chemists often employ scaffold hopping, a strategy that involves replacing the core molecular framework with a structurally different but functionally equivalent one. dtic.milnih.gov This approach can lead to the discovery of novel chemotypes with improved pharmacokinetic properties and intellectual property positions.

An example of this strategy can be seen in the development of novel antimycobacterial agents. By employing a scaffold hopping approach from a known drug candidate, a series of 2-(quinolin-4-yloxy)acetamides were synthesized. nih.gov This modification resulted in compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov This highlights how modifying the core scaffold, in this case from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) to a 2-(quinolin-4-yloxy)acetamide, can lead to enhanced biological specificity and efficacy. nih.gov Similar strategies could be applied to the this compound scaffold to explore new chemical space and identify derivatives with improved profiles for various enzyme targets.

Relationship between Physicochemical Properties and Biological Response

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties, such as lipophilicity (logP), solubility, and pKa. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compound, and also influence its ability to interact with its biological target.

For instance, in a series of novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives designed as anti-HIV-1 agents, preliminary analysis of physicochemical properties was conducted for the most active compounds. nih.gov Such analyses are crucial for understanding the drug-like properties of the molecules and for guiding further optimization. Generally, a balance must be struck between aqueous solubility and membrane permeability. Highly lipophilic compounds may have poor solubility and be prone to metabolic breakdown, while highly polar compounds may have difficulty crossing cell membranes to reach their target. cutm.ac.in

The ionization state of the pyridine ring, which is dependent on its pKa and the physiological pH, will also play a significant role in the biological response. The ability of the hydroxyl and amide groups to participate in hydrogen bonding is another key factor in the interaction with biological targets. A thorough understanding and optimization of these physicochemical properties are therefore essential for the development of clinically viable drugs based on the this compound scaffold.

Exploration of Biological Activities of 2 Hydroxy 2 Pyridin 3 Yl Acetamide in Non Clinical Systems

Enzyme Modulatory Activities

The interaction of 2-Hydroxy-2-(pyridin-3-yl)acetamide with various enzymes has been a subject of investigation to understand its potential as a modulator of cellular processes. The following subsections summarize the available research on its inhibitory or reactivating effects on specific enzymes.

α-Glucosidase Inhibition

Research into the α-glucosidase inhibitory activity of compounds structurally related to this compound has been conducted. For instance, a series of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives were synthesized and evaluated for their potential to inhibit α-glucosidase. One of the therapeutic approaches for managing type 2 diabetes is to delay the absorption of glucose by inhibiting this enzyme, thereby reducing postprandial hyperglycemia. In this study, the synthesized compounds demonstrated a range of in vitro α-glucosidase inhibitory activity, with IC50 values from 111 to 673 µM, which was moderate to excellent when compared to the standard drug, acarbose (B1664774) (IC50 of 750 ± 9 µM). The most potent compound in this series exhibited a competitive mode of inhibition. Molecular docking studies suggested that these compounds bind more readily to the enzyme than acarbose.

It is important to note that these findings are for derivatives and not for this compound itself.

Acetylcholinesterase Reactivation

The potential for pyridine-based compounds to act as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents has been an area of significant research. Studies have focused on derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide. For example, isonicotinamide (B137802) derivatives of pyridine-3-yl-(2-hydroxyimino acetamide) were synthesized and evaluated for their in vitro reactivation efficacy against sarin (B92409) and VX-inhibited human acetylcholinesterase (hAChE). Some of these derivatives showed enhanced reactivation efficacy compared to the commercial reactivators 2-PAM and obidoxime. Specifically, certain oximes were more effective against sarin-inhibited hAChE, while another showed greater efficacy against VX-inhibited hAChE. Further in vivo studies in mice demonstrated that some bis-quaternary derivatives of 2-(hydroxyimino)-N-(pyridin-3yl) acetamide, known as the HNK-series, offered better protection against sarin poisoning compared to 2-PAM.

These studies highlight the potential of the broader class of pyridine-3-yl acetamide derivatives in AChE reactivation, although specific data for this compound is not provided in these contexts.

Tyrosinase Inhibition

Currently, there is no direct scientific literature available that specifically investigates the tyrosinase inhibitory activity of this compound. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for conditions related to hyperpigmentation. Research on other pyridine-containing compounds, such as 3-hydroxypyridine-4-ones, has shown that they can inhibit tyrosinase, although this is considered an undesirable feature for their primary use as iron chelators.

Histone Deacetylase (HDAC) Inhibition (Class-Specific)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them attractive targets for cancer therapy. While various pyridine-containing compounds have been investigated as HDAC inhibitors, there is no specific data available on the HDAC inhibitory activity of this compound in the reviewed literature. For instance, studies on other ortho-aminoanilides with pyridinyl functionalities have explored their class I HDAC inhibitory profiles, demonstrating selectivity for HDAC1/2 over HDAC3.

Autotaxin Inhibition

Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), and the ATX-LPA axis is implicated in tumorigenesis. While there is research on various inhibitors of autotaxin, no studies were found that specifically evaluate the inhibitory potential of this compound against this enzyme.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and is a well-established target for antibacterial drugs. The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. While direct studies on the DNA gyrase inhibitory activity of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in known DNA gyrase inhibitors. For instance, certain benzothiazole-based DNA gyrase B inhibitors have been studied where an acetamide group was considered as a key substituent. nih.gov These studies highlight the potential for acetamide-containing compounds to interact with the ATP-binding site of DNA gyrase B. nih.gov The pyridine (B92270) ring, a common scaffold in medicinal chemistry, is also present in various compounds designed as DNA gyrase inhibitors. The combination of the hydroxyl, acetamide, and pyridine moieties in this compound suggests that it may possess the necessary structural features to bind to and inhibit DNA gyrase, though this requires empirical validation.

Antimicrobial Potentials

The antimicrobial properties of compounds are a cornerstone of infectious disease management. The investigation into new antimicrobial agents is a continuous effort to combat the rise of drug-resistant pathogens.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Derivatives of pyridine and acetamide have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. For example, a series of pyridine-acetamide hybrids were synthesized and evaluated for their antibacterial properties, with some compounds showing efficacy comparable to the standard antibiotic azithromycin. researchgate.net Another study on 2-aminopyridine (B139424) derivatives reported significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. mdpi.com Specifically, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.039 µg/mL against these strains. mdpi.com Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share the pyridin-3-yl moiety, showed strong antibacterial activity against several Gram-positive bacteria, including strains of S. aureus and S. pneumoniae. nih.gov While these findings are for related compounds, they underscore the potential of the pyridinylacetamide scaffold as a source of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Pyridine and Acetamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Pyridine-acetamide hybrids | Various | Comparable to azithromycin | researchgate.net |

| 2-Aminopyridine derivative (2c) | S. aureus | 0.039 µg/mL | mdpi.com |

| 2-Aminopyridine derivative (2c) | B. subtilis | 0.039 µg/mL | mdpi.com |

Antifungal Activity (against various fungal species)

In addition to antibacterial effects, pyridine-containing compounds have also been explored for their antifungal potential. Thiazole-pyridine hybrids have shown effectiveness against various fungal strains, including A. flavus, T. atroviridae, P. citranum, and C. albicans. nih.gov Another study involving N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei. acs.org Although not directly involving a pyridine ring, this highlights the potential of the acetamide moiety in antifungal drug design. The collective evidence from related structures suggests that this compound could also exhibit antifungal properties, a hypothesis that warrants further investigation.

Antibiofilm Activity

Bacterial biofilms are a significant challenge in clinical settings as they confer increased resistance to conventional antibiotics. The development of agents that can inhibit biofilm formation is a critical area of research. Studies on N-alkylated pyridine-based organic salts have demonstrated their ability to inhibit biofilm formation by S. aureus and E. coli. nih.gov Furthermore, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited universal antibiofilm activity, with one compound showing significant concentration-dependent inhibition of biofilm formation. nih.gov These findings suggest that the pyridine moiety can play a role in disrupting the mechanisms of biofilm formation.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The search for novel anticancer agents is a major focus of medicinal chemistry. Pyridine derivatives have been extensively studied for their antiproliferative and cytotoxic effects against various cancer cell lines. A comprehensive analysis of pyridine-derived compounds has shown their potential against human cancer cell lines, with their biological activity being influenced by specific chemical modifications. mdpi.com For instance, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). mdpi.comnih.gov One of the derivatives displayed a potent inhibitory effect on MDA-MB-231 with an IC₅₀ value of 1.4 µM, which was more potent than the standard drug sorafenib (B1663141) (IC₅₀ = 5.2 µM). mdpi.comnih.gov This highlights the potential of the N-pyridinyl acetamide scaffold in developing new anticancer drugs.

Table 2: Cytotoxic Activity of Selected N-Pyridinyl Acetamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | MDA-MB-231 | 1.4 µM | mdpi.comnih.gov |

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | HepG2 | 22.6 µM | mdpi.comnih.gov |

| Hit compound (5a) | MDA-MB-231 | 27.1 µM | mdpi.com |

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, leading to significant interest in the discovery of new antioxidant compounds. Acetamide derivatives have been a subject of such investigations. One study reported the synthesis and antioxidant activity of new acetamide derivatives, which were evaluated using the ABTS radical scavenging method. nih.gov Similarly, a study on pyridine-acetamide hybrids also assessed their antioxidant potential, with some compounds showing notable activity. researchgate.net For instance, one hybrid compound exhibited an IC₅₀ of 54.7 μg/mL in an antioxidant assay. researchgate.net Another research on indole-based acetamide derivatives also revealed considerable antioxidant activity in both FRAP and DPPH assays. researchgate.net These studies indicate that the acetamide functional group, often in conjunction with an aromatic or heterocyclic ring system like pyridine, can contribute to the antioxidant capacity of a molecule.

Table 3: Antioxidant Activity of Selected Acetamide and Pyridine-Acetamide Derivatives

| Compound/Derivative | Assay | IC₅₀ Value/Activity | Reference |

|---|---|---|---|

| Pyridine-acetamide hybrid (13e) | Not specified | 54.7 μg/mL | researchgate.net |

| Pyridine-acetamide hybrid (6b) | Not specified | 66.2 μg/mL | researchgate.net |

| Indole-based acetamide derivatives | FRAP and DPPH | Considerable activity | researchgate.net |

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase inhibition)

Currently, there is a lack of direct scientific evidence in peer-reviewed literature detailing the antiviral activities of this compound, including its potential to inhibit HIV-1 Reverse Transcriptase. Research in this area has primarily focused on derivatives of the core structure. For instance, studies have been conducted on novel 2-(pyridin-3-yloxy)acetamide (B2556959) derivatives, which have shown some inhibitory activity against the HIV-1 wild-type strain. nih.gov However, these findings are specific to the derivatives and cannot be directly extrapolated to the parent compound, this compound.

In Vitro and Animal Model Efficacy in Specific Research Contexts

Antidotal Efficacy against Organophosphorus Nerve Agents (in vivo murine models)

There is no specific data available from in vivo murine models on the antidotal efficacy of this compound against organophosphorus nerve agents. Research in this field has centered on derivatives, such as bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide oximes (HNK-oximes). These related compounds have been evaluated for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by nerve agents like sarin and tabun (B1200054), showing some potential as antidotes.

Macrofilaricidal Activity (ex vivo models)

Information regarding the macrofilaricidal activity of this compound in ex vivo models is not present in the available scientific literature.

Anticonvulsant Potentials (animal models)

There is no direct evidence from animal models to support the anticonvulsant potential of this compound. The existing research on anticonvulsant properties has been conducted on various other acetamide and pyridine derivatives.

Emerging Academic Applications and Future Research Directions of 2 Hydroxy 2 Pyridin 3 Yl Acetamide

Development as Chemical Probes for Biological Pathways

The structural characteristics of 2-Hydroxy-2-(pyridin-3-yl)acetamide, particularly its hydroxyl and amide groups, enable it to interact with biological targets through mechanisms like hydrogen bonding and the coordination of metal ions. This capacity for interaction makes its scaffold a promising starting point for the development of chemical probes. A chemical probe is a small molecule designed to selectively bind to a specific protein or enzyme, allowing researchers to study its function within a complex biological system.

The general design of such probes often involves three key components: a core structure for binding specificity, a reactive group for covalent labeling, and a reporter group for detection. mdpi.com To transform this compound into a chemical probe, its core structure could be synthetically modified to include a photoreactive group (like a benzophenone (B1666685) or an azide) and a reporter tag (such as an alkyne or a fluorophore). mdpi.comchemrxiv.org This "fully-functionalized" probe could then be introduced into a cellular system. Upon photoactivation, the probe would covalently bind to its protein target. The reporter tag would then allow for the isolation and identification of the target protein through techniques like click chemistry and mass spectrometry-based proteomics. nih.gov This approach, known as photoaffinity labeling (PAL), is a powerful tool for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action in complex biological pathways. mdpi.comnih.gov

Design of Novel Enzyme Inhibitors and Modulators

The this compound scaffold has proven to be a valuable template for the rational design of novel enzyme inhibitors. By modifying the core structure, researchers have successfully developed derivatives that target a range of enzymes implicated in various diseases.

For instance, a study focused on developing inhibitors for HIF prolyl 4-hydroxylases (PHDs) utilized a derivative, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide, to create new scaffolds for PHD2 inhibitors. nih.gov Structure-activity relationship (SAR) analysis and molecular modeling of these compounds provided a basis for further optimization of these inhibitors. nih.gov

In another area, derivatives of pyridylthiadiazine were synthesized and found to be potent inhibitors of aldose reductase (ALR2), an enzyme linked to diabetic complications. The most effective of these compounds exhibited inhibitory activity in the nanomolar range and showed significant selectivity for ALR2, a finding supported by molecular docking studies. nih.gov

Furthermore, the versatility of the pyridine-acetamide core is highlighted by research into anticoagulants. A series of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives were designed, synthesized, and shown to have a strong affinity for Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org These examples demonstrate that the pyridin-yl-acetamide framework can be systematically modified to produce potent and selective inhibitors for diverse enzymatic targets.

Table 1: Examples of Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|---|---|---|

| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs | HIF prolyl 4-hydroxylase (PHD2) nih.gov | Anemia/Ischemia | Novel scaffolds for PHD2 inhibitors were developed; SAR and modeling provided paths for optimization. nih.gov |

| Pyrido[2,3-e]- nih.govnih.gov-thiadiazine 1,1-dioxide acetic acid derivatives | Aldose Reductase (ALR2) nih.gov | Diabetic Complications | Potent inhibition with IC50 values as low as 0.038 µM and high selectivity over related enzymes. nih.gov |

| N-phenyl-2-(phenyl-amino) acetamide derivatives | Factor VIIa ijper.org | Thrombosis | Structure-based design led to derivatives with significant anticoagulant activity. ijper.org |

Role as Versatile Synthetic Intermediates for Complex Organic Molecules